An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine TFA: A Bifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine TFA: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG2-Amine Trifluoroacetic acid (TFA) salt is a heterobifunctional linker that is increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features two distinct reactive moieties: a dibromomaleimide group and a primary amine, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain. The dibromomaleimide provides a thiol-reactive handle for stable conjugation to cysteine residues or for bridging disulfide bonds in proteins, while the primary amine allows for facile coupling to carboxylic acids or activated esters on payloads or ligands. The inclusion of a PEG2 spacer enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and applications, complete with experimental protocols and data presented for easy reference.
Core Properties and Specifications
The physicochemical properties of 3,4-Dibromo-Mal-PEG2-Amine TFA are critical for its application in bioconjugation. The trifluoroacetic acid salt form generally offers improved water solubility and stability compared to the free base.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅Br₂F₃N₂O₆ | [4] |
| Molecular Weight | 500.06 g/mol | [4] |
| CAS Number | 2296708-07-9 | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (100 mg/mL, with sonication) | [4] |
| Storage Conditions | -20°C, sealed, away from moisture | [4] |
| Reactive Groups | Dibromomaleimide (thiol-reactive), Primary Amine (carboxyl-reactive) | [1][2] |
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for 3,4-Dibromo-Mal-PEG2-Amine TFA is not extensively published in peer-reviewed literature, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of dibromomaleic anhydride (B1165640) with a diamine containing a PEG2 spacer, where one amine is protected (e.g., with a Boc group) and the other is free to react. The final step would involve deprotection of the second amine and formation of the TFA salt.
A representative synthesis for a similar compound, N-ethylmaleimide, involves the reaction of maleic anhydride with ethylamine (B1201723) to form N-ethylmaleamic acid, followed by acid-catalyzed dehydration to form the maleimide (B117702) ring.[5][6] A similar principle would apply to the synthesis of the target molecule.
Reactivity of Functional Groups:
-
Dibromomaleimide: This group reacts specifically with thiol (-SH) groups, such as those on cysteine residues of proteins. A key feature of dibromomaleimides is their ability to react with two thiols, making them ideal for bridging reduced disulfide bonds in antibodies, which can help maintain the protein's tertiary structure.[7] The reaction proceeds via a substitution mechanism where the bromine atoms act as leaving groups, forming stable thioether bonds.[8] This reaction is highly efficient and can be performed under mild, aqueous conditions.[9]
-
Primary Amine: The amine group is a versatile nucleophile that can be readily coupled to molecules containing carboxylic acids (using coupling agents like EDC or HATU) or activated esters (like NHS esters).[10] This allows for the attachment of a wide range of payloads, such as cytotoxic drugs for ADCs or E3 ligase ligands for PROTACs.
Applications in Drug Development
The bifunctional nature of 3,4-Dibromo-Mal-PEG2-Amine TFA makes it a valuable tool in the construction of complex bioconjugates.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker plays a critical role in PROTAC design, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]
The workflow for developing a PROTAC using this linker would involve a sequential conjugation strategy. First, the primary amine of the linker is coupled to the carboxylic acid of an E3 ligase ligand. Following purification, the dibromomaleimide group of the resulting intermediate is then reacted with a thiol-containing target protein ligand.
Logical Workflow for PROTAC Synthesis
Caption: Sequential synthesis of a PROTAC using the bifunctional linker.
Table: Comparative Efficacy of PROTACs with Different PEG Linker Lengths (Representative Data)
| Target Protein | E3 Ligase | Linker Length | DC50 (nM) | Dmax (%) | Reference(s) |
| ERα | VHL | PEG3 | 10 | >95 | [12] |
| ERα | VHL | PEG4 | 5 | >95 | [12] |
| ERα | VHL | PEG5 | 25 | >95 | [12] |
| TBK1 | CRBN | PEG2 | 100 | ~80 | [12] |
| TBK1 | CRBN | PEG4 | 25 | >90 | [12] |
| CDK9 | CRBN | PEG3 | 50 | ~85 | [12] |
This data is for illustrative purposes to show the effect of PEG linker length and is not specific to PROTACs synthesized with 3,4-Dibromo-Mal-PEG2-Amine TFA.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The stability of the linker is paramount to prevent premature release of the payload in circulation, which can cause off-target toxicity. The dibromomaleimide group of this linker allows for site-specific conjugation to cysteine residues, often by re-bridging the interchain disulfide bonds of the antibody.[7] This results in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.
The general workflow for creating an ADC would involve first conjugating the payload to the amine group of the linker, followed by purification. The resulting payload-linker construct is then reacted with the reduced antibody.
Experimental Workflow for ADC Preparation
Caption: General workflow for ADC preparation and analysis.
Experimental Protocols
The following are representative protocols for the key reactions involving 3,4-Dibromo-Mal-PEG2-Amine TFA. These should be optimized for specific applications.
Protocol 1: Amide Coupling of the Linker's Amine Group
This protocol describes the coupling of the primary amine on the linker to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a payload).
Materials:
-
3,4-Dibromo-Mal-PEG2-Amine TFA
-
Carboxylic acid-containing molecule
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of 3,4-Dibromo-Mal-PEG2-Amine TFA (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the desired product.
Protocol 2: Thiol-Reactive Conjugation to a Protein
This protocol outlines the conjugation of a dibromomaleimide-containing molecule to a protein with available cysteine residues, such as a reduced antibody.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)
-
Dibromomaleimide-containing molecule (e.g., the product from Protocol 1)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Protein Reduction (if necessary):
-
To the antibody solution (e.g., 5 mg/mL in PBS), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
-
Conjugation:
-
Dissolve the dibromomaleimide-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the dissolved molecule to the reduced antibody solution at a molar excess (e.g., 5-10 fold over the number of available thiols).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the dibromomaleimide compound) to quench any unreacted dibromomaleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Characterization:
Conclusion
3,4-Dibromo-Mal-PEG2-Amine TFA is a versatile and powerful tool for the construction of advanced biotherapeutics. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, allow for the precise and efficient synthesis of complex molecules like PROTACs and ADCs. A thorough understanding of its chemical properties, reactivity, and the associated experimental protocols is essential for researchers and drug developers aiming to leverage this linker in the creation of next-generation targeted therapies. While specific quantitative data for this exact linker is limited in the public domain, the principles and representative data presented in this guide provide a solid foundation for its successful application.
References
- 1. selectscience.net [selectscience.net]
- 2. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 3. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
